molecular formula C22H20B2O6 B1313267 (R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid CAS No. 220204-00-2

(R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid

Cat. No.: B1313267
CAS No.: 220204-00-2
M. Wt: 402 g/mol
InChI Key: PNKNNZOHEMBDRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid (CAS: 215433-49-1) is a chiral binaphthyl-derived boronic acid with a rigid backbone and two methoxy groups at the 2,2'-positions. Its molecular formula is C₂₂H₂₀B₂O₆, and it serves as a critical intermediate in asymmetric catalysis and chiral ligand synthesis. The compound is synthesized via Suzuki-Miyaura cross-coupling of (R)-3,3'-dibromo-2,2'-dimethoxy-1,1'-binaphthalene with phenylboronic acid in the presence of a palladium catalyst, yielding ~58% after recrystallization from toluene . The methoxy groups enhance steric hindrance and stabilize the chiral cavity, making it valuable for enantioselective reactions, such as cyclopropanation and dearomatization .

Properties

IUPAC Name

[4-(3-borono-2-methoxynaphthalen-1-yl)-3-methoxynaphthalen-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20B2O6/c1-29-21-17(23(25)26)11-13-7-3-5-9-15(13)19(21)20-16-10-6-4-8-14(16)12-18(24(27)28)22(20)30-2/h3-12,25-28H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKNNZOHEMBDRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=CC=CC=C2C(=C1OC)C3=C(C(=CC4=CC=CC=C43)B(O)O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20B2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methylation of (R)-BINOL to (R)-2,2'-Dimethoxy-1,1'-binaphthalene

  • Reagents and Conditions: (R)-BINOL is reacted with methyl iodide in the presence of potassium carbonate in acetone solvent.
  • Procedure: The reaction mixture is stirred at 70 °C for approximately 36 hours.
  • Outcome: This step quantitatively converts the hydroxy groups to methoxy groups, yielding (R)-2,2'-dimethoxy-1,1'-binaphthalene with yields around 96%.
Step Starting Material Reagents Conditions Product Yield (%)
Methylation (R)-BINOL MeI, K2CO3 Acetone, 70 °C, 36 h (R)-2,2'-Dimethoxy-1,1'-binaphthalene 96

Regioselective Dibromination at 3,3' Positions

  • Reagents and Conditions: Bromine (Br2) is used in dichloromethane (CH2Cl2) at low temperatures (-50 to -75 °C).
  • Mechanism: Electrophilic aromatic substitution occurs preferentially at the 3,3' positions due to steric and electronic factors, avoiding substitution at 6,6' or 8 positions.
  • Yield: High regioselectivity is achieved with yields up to 80-99% depending on conditions.
Step Starting Material Reagents Conditions Product Yield (%)
Dibromination (R)-2,2'-Dimethoxy-1,1'-binaphthalene Br2 CH2Cl2, -50 to -75 °C, 2-3 h (R)-3,3'-Dibromo-2,2'-dimethoxybinaphthalene 80-99

Miyaura Borylation to Introduce Boronic Acid Groups

  • Reagents: Bis(pinacolato)diboron (B2pin2), palladium catalyst (e.g., Pd(dba)2), phosphine ligands (e.g., XPhos), and base (e.g., K3PO4).
  • Solvent: Mixture of dioxane and water.
  • Conditions: Heating at ~90 °C under inert atmosphere for 12 hours.
  • Process: The palladium-catalyzed cross-coupling replaces bromides with boronate esters, which are subsequently hydrolyzed to boronic acids.
  • Purification: Silica gel chromatography yields the pure diboronic acid.
Step Starting Material Reagents Conditions Product Yield (%)
Borylation (R)-3,3'-Dibromo-2,2'-dimethoxybinaphthalene B2pin2, Pd(dba)2, XPhos, K3PO4 Dioxane/H2O, 90 °C, 12 h (R)-2,2'-Dimethoxy-3,3'-diboronate ester 70-90
Hydrolysis Diboronate ester Acidic or aqueous workup Room temp (R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid 85-95

Alternative Industrial Production

  • Continuous flow synthesis techniques have been reported for scalable production, improving reaction control and yield consistency.
  • These methods adapt the above steps into flow reactors, optimizing temperature, reagent mixing, and reaction time for industrial scale.

Reaction Mechanism Insights and Regioselectivity

  • The regioselectivity in bromination is driven by electronic density and steric hindrance; the 3,3' positions are para to the methoxy groups and less sterically hindered.
  • Density Functional Theory (DFT) calculations support the preferential substitution pattern, showing unfavorable electrophilic attack at the 8-position due to steric effects.
  • The Miyaura borylation proceeds via oxidative addition of Pd(0) into the C-Br bond, transmetallation with B2pin2, and reductive elimination to form the C-B bond.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material Key Reagents Conditions Product Yield Range (%)
1 Methylation (R)-BINOL MeI, K2CO3 Acetone, 70 °C, 36 h (R)-2,2'-Dimethoxybinaphthalene 96
2 Dibromination (R)-2,2'-Dimethoxybinaphthalene Br2 CH2Cl2, -50 to -75 °C, 2-3 h (R)-3,3'-Dibromo derivative 80-99
3 Miyaura Borylation (R)-3,3'-Dibromo derivative B2pin2, Pd catalyst, base Dioxane/H2O, 90 °C, 12 h Boronate ester intermediate 70-90
4 Hydrolysis Boronate ester Acidic or aqueous workup Room temp (R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid 85-95

Research Findings and Optimization Notes

  • Use of B(OEt)3 instead of B(OMe)3 in borylation improves yield (up to 87%) for similar BINOL diboronic acids.
  • Low temperature during bromination is critical to avoid overbromination or substitution at undesired positions.
  • The choice of ligand and base in the palladium-catalyzed borylation significantly affects reaction efficiency and selectivity.
  • Purification by silica gel chromatography is effective due to the compound’s stability and polarity.

Chemical Reactions Analysis

Types of Reactions

®-(2,2’-Dimethoxy-[1,1’-binaphthalene]-3,3’-diyl)diboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Major products formed from these reactions include boronic esters, boranes, and various carbon-carbon bonded compounds, depending on the specific reaction and conditions used .

Scientific Research Applications

Chemical Applications

Cross-Coupling Reactions

One of the primary applications of (R)-(2,2'-dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction is pivotal in forming carbon-carbon bonds and synthesizing complex organic molecules. The compound acts as a boron source that facilitates the coupling of aryl halides with organoboron compounds to yield biaryl products.

Table 1: Key Reactions Utilizing (R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid

Reaction TypeDescriptionProducts
Suzuki-Miyaura CouplingAryl halides + Organoboron compoundsBiaryl compounds
Negishi CouplingAryl halides + Zinc reagentsAryl-zinc derivatives
Stille CouplingAryl halides + Tin reagentsAryl-tin compounds

Biological Applications

Enzyme Inhibition

In biological research, (R)-(2,2'-dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid has been investigated for its potential as an enzyme inhibitor. Its ability to interact with enzymes involved in metabolic pathways makes it a candidate for therapeutic applications in diseases such as diabetes. Studies have shown that it can modulate glucose metabolism by inhibiting specific enzymes that play critical roles in carbohydrate metabolism.

Cellular Effects

The compound influences cellular processes by modulating signaling pathways and gene expression. For example, it has been observed to affect cell proliferation and differentiation through its interaction with saccharide molecules. This property is particularly relevant in cancer research where modulation of these pathways can lead to altered cell growth patterns.

Material Science Applications

Development of Advanced Materials

In materials science, (R)-(2,2'-dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid is utilized in the synthesis of advanced materials such as polymers and sensors. Its boronic acid groups allow for the formation of dynamic covalent bonds which are essential in developing responsive materials that can change properties under different stimuli.

Table 2: Material Science Applications

Application TypeDescriptionExamples
Polymer SynthesisFormation of boron-containing polymersBiodegradable plastics
Sensor DevelopmentCreation of sensors for detecting biomoleculesGlucose sensors

Case Studies

Case Study 1: Glucose Metabolism Modulation

A study demonstrated that (R)-(2,2'-dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid could enhance glucose uptake in muscle cells by inhibiting certain metabolic enzymes. This finding suggests potential therapeutic uses for managing diabetes.

Case Study 2: Polymer Development

Research into polymer applications showed that incorporating (R)-(2,2'-dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid into polymer matrices resulted in materials with enhanced mechanical properties and responsiveness to environmental changes.

Comparison with Similar Compounds

Structural Analogs and Their Properties

Compound Name Substituents CAS Number Key Features Applications References
(R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid 2,2'-OMe; 3,3'-B(OH)₂ 215433-49-1 Chiral boronic acid; moderate solubility in polar solvents (e.g., ethyl acetate). Asymmetric catalysis, chiral ligand synthesis (e.g., Fe(III)-porphyrin complexes for cyclopropanation).
(S)-(2,2'-Dihydroxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid 2,2'-OH; 3,3'-B(OH)₂ 957111-27-2 Higher polarity due to hydroxyl groups; increased hydrogen bonding potential. Hazardous (H315, H319, H335). Chiral resolution; asymmetric synthesis.
(R)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthalene 2,2'-OMe; 3,3'-Br N/A Precursor for boronic acid synthesis; bromine substituents enable cross-coupling. Intermediate in Suzuki reactions.
(R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl-3,3'-diboronic acid pinacol ester 2,2'-OMe; boronic pinacol esters 260441-99-4 Enhanced stability; reduced reactivity due to ester protection. Storage-stable intermediate for coupling reactions.

Key Research Findings

  • Yield and Purity : Commercial samples are available at ≥95% purity (CAS: 220204-00-2), though enantiomeric purity for catalysis requires careful synthesis .
  • Safety Profile : While the dihydroxy analog (CAS: 957111-27-2) has documented hazards (skin/eye irritation), the methoxy variant’s safety data are less explicit but likely milder due to reduced acidity .
  • Thermodynamic Stability : The binaphthyl backbone’s rigidity minimizes racemization, critical for maintaining enantiomeric excess in catalytic cycles .

Biological Activity

(R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₂₂H₂₀B₂O₆
  • Molecular Weight : 402.02 g/mol
  • CAS Number : 75714-60-2

The biological activity of diboronic acids, including (R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid, is often attributed to their ability to interact with various biomolecules. They can form reversible complexes with diols and amino acids, influencing enzyme activity and cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that boronic acid derivatives exhibit significant anticancer properties. For instance, compounds similar to (R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid have been shown to inhibit tumor growth in various cancer cell lines:

CompoundCell LineIC50 (μM)Reference
Compound AHCT116 (Colon Cancer)15.9
Compound BMCF-7 (Breast Cancer)21.5
Compound CPC-3 (Prostate Cancer)25.9

These findings suggest that the compound may possess similar anticancer properties.

Enzyme Inhibition

Boronic acids are known for their role as protease inhibitors. The (R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid has been studied for its inhibitory effects on certain kinases involved in cancer progression:

  • Inhibition of Protein Kinase CLK : The compound showed promising results in inhibiting CLK kinases at low concentrations (IC50 values around 200 nM), which are critical in regulating cell cycle and apoptosis .
  • ROCK Inhibition : Similar compounds have demonstrated the ability to inhibit Rho-associated protein kinase (ROCK), which plays a significant role in cancer cell migration and invasion .

Study on Antitumor Activity

A study published in a peer-reviewed journal evaluated the antitumor efficacy of various boronic acid derivatives. The results highlighted that compounds with structural similarities to (R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid exhibited significant cytotoxicity against several cancer cell lines.

  • Methodology : The study utilized MTT assays to determine cell viability post-treatment with varying concentrations of the compound.
  • Results : It was found that at concentrations as low as 10 μM, there was a notable reduction in cell viability across multiple tested lines .

Mechanistic Insights

Further investigations into the mechanism revealed that these compounds induce apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2 . This suggests a potential therapeutic application in cancer treatment.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid, and how are yields optimized?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, reacting (R)-(2,2'-dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid with aryl halides (e.g., 3,5-diisopropyl-1-bromophenyl) in the presence of a palladium catalyst yields BINOL derivatives. Key steps include:

  • Coupling : Use of Pd(0) catalysts (e.g., (Ph₃P)₄Pd) under inert conditions .

  • Demethylation : Cleavage of methoxy groups using reagents like BBr₃ or HI .

  • Yield Optimization : Adjusting stoichiometry (1:1.2 boronic acid:aryl halide), temperature (80–100°C), and catalyst loading (5–10 mol%) improves yields to ~60–90% over two steps .

    Reaction Step Conditions Yield
    Suzuki CouplingPd(0), 80°C, 12 h61%
    DemethylationBBr₃, CH₂Cl₂, −78°C to RT90%

Q. How is the stereochemical integrity of the (R)-configured binaphthyl core confirmed post-synthesis?

  • Methodological Answer : Chiral HPLC or circular dichroism (CD) spectroscopy are standard. For NMR verification, the methoxy proton signals (δ ~3.8–4.0 ppm) and aromatic proton splitting patterns (e.g., δ 6.8–7.5 ppm) provide stereochemical clues. Comparative analysis with literature ¹H/¹³C NMR data (e.g., δ 57.1 ppm for methoxy carbons) ensures retention of configuration .

Q. What are the primary applications of this compound in asymmetric catalysis?

  • Methodological Answer : It serves as a chiral scaffold for:

  • Ligand Synthesis : Phosphorylation with POCl₃ yields BINAP-type ligands for transition-metal catalysts (e.g., Ru, Pd) .
  • Chiral Environments : Incorporation into porphyrin frameworks enhances enantioselectivity in cyclopropanation and dearomatization reactions .
  • Catalyst Design : Used in Au(I)-catalyzed dearomatization of β-naphthols, achieving >90% ee in some cases .

Advanced Research Questions

Q. How does the steric and electronic profile of (R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid influence enantioselectivity in Pd(0)-catalyzed C–H arylation?

  • Methodological Answer : The dimethoxy groups impose torsional strain, creating a rigid chiral cavity that directs substrate approach. Computational studies (DFT) show:

  • Steric Effects : 3,3'-diyl boronic acid groups hinder axial rotation, favoring a single transition state .
  • Electronic Effects : Electron-rich methoxy groups stabilize Pd intermediates via π-stacking, lowering activation barriers .
    • Experimental Validation : Compare enantiomeric excess (ee) using derivatives with substituents (e.g., NO₂ vs. OMe) at the 2,2' positions. Data from Au(I)-catalyzed reactions show ee drops from 92% to 65% when methoxy is replaced with electron-withdrawing groups .

Q. What strategies resolve contradictions in catalytic efficiency between homogeneous and heterogeneous systems using this compound?

  • Methodological Answer :

  • Homogeneous Systems : Higher ee (e.g., 94% in Fe(porphyrin) catalysts) due to uniform chiral environments .
  • Heterogeneous Systems : Lower ee (e.g., 70–80%) attributed to surface adsorption disrupting ligand geometry. Mitigation strategies include:
  • Immobilization : Covalent grafting to silica supports while preserving boronic acid reactivity .
  • Additives : Use of chiral auxiliaries (e.g., tartaric acid) to enhance stereocontrol .

Q. How is the compound’s reactivity modulated for selective functionalization at the 3,3' positions?

  • Methodological Answer :

  • Protection/Deprotection : Temporary silylation of boronic acid groups allows selective coupling at methoxy-substituted positions .
  • Chemoselective Coupling : Pd(0) catalysts with bulky ligands (e.g., SPhos) favor 3,3'-arylation over 6,6'-sites .
    • Case Study : Reaction with 3,5-diisopropyl-1-bromophenyl under Pd/SPhos gives 85% yield at 3,3' positions vs. <5% at 6,6' positions .

Data Contradictions and Resolution

Q. Why do reported yields for BINOL derivatives vary (60–90%) across studies?

  • Analysis : Differences arise from:

  • Purification Methods : Column chromatography vs. recrystallization (higher purity but lower yield) .
  • Catalyst Deactivation : Trace moisture or oxygen degrades Pd(0), reducing efficiency .
    • Resolution : Use rigorously anhydrous conditions and catalyst regeneration systems (e.g., BHT stabilizers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid
Reactant of Route 2
(R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.